N-(2-(Piperidin-1-yl)ethoxy)formamide
Description
N-(2-(Piperidin-1-yl)ethoxy)formamide is a synthetic organic compound characterized by a formamide group (-NHCHO) linked via an ethoxy (-OCH2CH2-) bridge to a piperidine ring. This compound is structurally related to pharmacologically active molecules, particularly those targeting neurological pathways, due to the piperidine group's prevalence in central nervous system (CNS)-targeting drugs .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethoxy)formamide |
InChI |
InChI=1S/C8H16N2O2/c11-8-9-12-7-6-10-4-2-1-3-5-10/h8H,1-7H2,(H,9,11) |
InChI Key |
IYABKUQPTKXUIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCONC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperidin-1-yl)ethoxy)formamide typically involves the reaction of piperidine with ethylene oxide, followed by formylation. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve multi-step processes that ensure high yields and purity. These methods may include hydrogenation, cyclization, and other functionalization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Piperidin-1-yl)ethoxy)formamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(Piperidin-1-yl)ethoxy)carboxylic acid, while reduction may produce N-(2-(Piperidin-1-yl)ethoxy)methanol .
Scientific Research Applications
N-(2-(Piperidin-1-yl)ethoxy)formamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(Piperidin-1-yl)ethoxy)formamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s structural analogs differ in three key aspects:
Amide/Substituent Type : The formamide group distinguishes it from cinnamamides (e.g., compound 6f in ) or aromatic amines (e.g., compound 37 in ).
Ethoxy-Linked Amine: The piperidin-1-yl group on the ethoxy chain contrasts with dimethylamino (e.g., 6d), diethylamino (e.g., 6e), or pyrrolidinyl (e.g., 6g) substituents .
Core Skeleton : Unlike biphenyl amines (e.g., 35–37 in ) or naphthalene derivatives (e.g., ), this compound lacks aromaticity beyond the piperidine ring .
Table 1: Structural Comparison of Selected Analogs
Table 2: Physical Properties of Ethoxy-Linked Analogs
| Compound ID | Amine Group | Melting Point (°C) | Yield (%) | HPLC Purity (%) |
|---|---|---|---|---|
| 6d | Dimethylamino | 105.0–106.2 | 63.1 | 98.4 |
| 6e | Diethylamino | 105.0–106.2 | 63.1 | 98.4 |
| 6f | Piperidin-1-yl | 145.7–147.3 | 59.8 | 97.8 |
| 6g | Pyrrolidin-1-yl | 93.2–94.9 | 57.3 | 98.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
